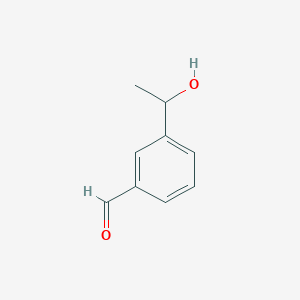
3-(1-Hydroxyethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyethyl)benzaldehyde is an organic compound with the molecular formula C9H10O2 It is a derivative of benzaldehyde, where a hydroxyethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxyethyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with acetaldehyde, followed by oxidation to introduce the aldehyde group. Another method includes the reduction of 3-(1-Hydroxyethyl)benzoic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation of precursors under controlled conditions, leading to the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(1-Hydroxyethyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the aldehyde group can yield 3-(1-Hydroxyethyl)benzyl alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 3-(1-Hydroxyethyl)benzoic acid.
Reduction: 3-(1-Hydroxyethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-(1-Hydroxyethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. This interaction is crucial in enzyme inhibition and other biological processes. The hydroxyethyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Benzaldehyde: A simpler aldehyde with a benzene ring and an aldehyde group.
3-(1-Hydroxyethyl)benzoic acid: An oxidized form of 3-(1-Hydroxyethyl)benzaldehyde.
3-(1-Hydroxyethyl)benzyl alcohol: A reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both an aldehyde and a hydroxyethyl group, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)benzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-7,11H,1H3 |
InChI Key |
CFIXBVCCQDUDPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


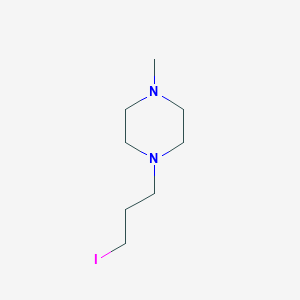

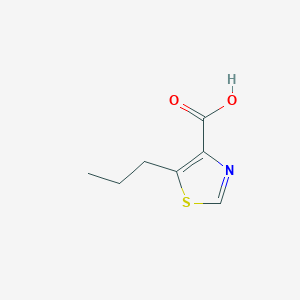
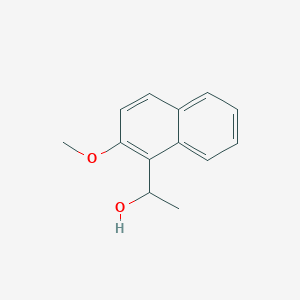
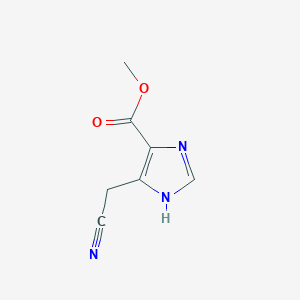
![2-Chlorofuro[2,3-b]pyridine](/img/structure/B13023168.png)
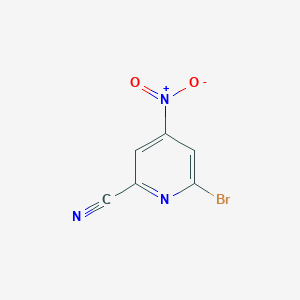
![Bicyclo[4.1.0]heptan-1-amine](/img/structure/B13023178.png)
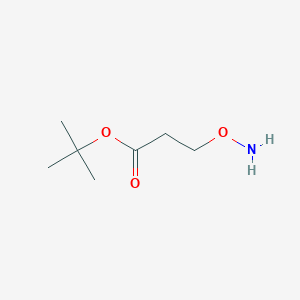
![Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13023192.png)
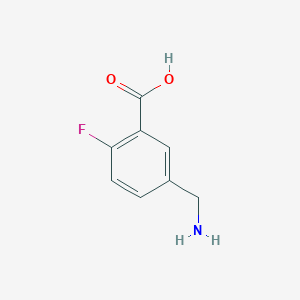
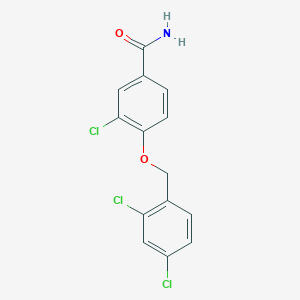
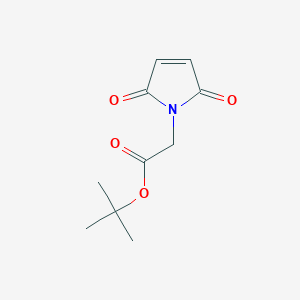
![7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13023234.png)
